2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-Methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the tetrazole ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amides with azide sources under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step involves the substitution reaction where a suitable 4-methoxyphenyl precursor reacts with the tetrazole intermediate.
Attachment of the 3-phenylpropyl group: This can be done through alkylation reactions using appropriate alkyl halides or other electrophilic reagents.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biology: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Materials Science: Due to its unique structural properties, it is explored for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide include other tetrazole derivatives with different substituents. These compounds may share similar structural features but differ in their reactivity and applications. For example:
2-(4-Methoxyphenyl)-2H-tetrazole-5-carboxamide: Lacks the 3-phenylpropyl group, which may affect its pharmacological properties.
N-(3-Phenylpropyl)-2H-tetrazole-5-carboxamide: Lacks the 4-methoxyphenyl group, which may influence its reactivity and applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-16-11-9-15(10-12-16)23-21-17(20-22-23)18(24)19-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKNGVKGSJTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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